molecular formula C19H27N3O2 B1392501 [3-({4-[(4-Methylpiperidin-1-yl)carbonyl]piperidin-1-yl}carbonyl)phenyl]amine CAS No. 1243096-45-8

[3-({4-[(4-Methylpiperidin-1-yl)carbonyl]piperidin-1-yl}carbonyl)phenyl]amine

Cat. No.: B1392501
CAS No.: 1243096-45-8
M. Wt: 329.4 g/mol
InChI Key: KQPASWXGBSXGBY-UHFFFAOYSA-N
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Description

[3-({4-[(4-Methylpiperidin-1-yl)carbonyl]piperidin-1-yl}carbonyl)phenyl]amine: is a complex organic compound characterized by its unique structure, which includes multiple piperidine rings and a phenylamine group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of [3-({4-[(4-Methylpiperidin-1-yl)carbonyl]piperidin-1-yl}carbonyl)phenyl]amine typically involves multiple steps, starting with the preparation of intermediate compounds. The process often includes the use of piperidine derivatives and phenylamine under controlled conditions. Specific reagents and catalysts are employed to facilitate the formation of the desired compound.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reactors can be utilized to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: This compound can undergo oxidation reactions, often using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions may involve the use of reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Substitution reactions can occur, particularly in the presence of halogenating agents or nucleophiles.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Halogenating agents, nucleophiles, and appropriate solvents.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while reduction can produce reduced forms of the compound.

Scientific Research Applications

Chemistry: In chemistry, [3-({4-[(4-Methylpiperidin-1-yl)carbonyl]piperidin-1-yl}carbonyl)phenyl]amine is used as a building block for the synthesis of more complex molecules. It can serve as an intermediate in the preparation of pharmaceuticals and other bioactive compounds.

Biology: In biological research, this compound may be studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids. It can be used in assays to investigate its binding affinity and specificity.

Medicine: In medicine, this compound may have potential therapeutic applications. Research is ongoing to explore its efficacy and safety in treating various medical conditions.

Industry: In industrial applications, this compound can be used in the development of new materials, such as polymers and coatings. Its unique structure allows for the creation of materials with specific properties.

Mechanism of Action

The mechanism of action of [3-({4-[(4-Methylpiperidin-1-yl)carbonyl]piperidin-1-yl}carbonyl)phenyl]amine involves its interaction with molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and triggering specific biochemical pathways. The exact pathways and molecular targets depend on the specific application and context of use.

Comparison with Similar Compounds

Uniqueness: What sets [3-({4-[(4-Methylpiperidin-1-yl)carbonyl]piperidin-1-yl}carbonyl)phenyl]amine apart is its unique combination of piperidine rings and phenylamine group, which imparts specific chemical and biological properties. This uniqueness makes it a valuable compound for diverse scientific research applications.

Properties

IUPAC Name

[1-(3-aminobenzoyl)piperidin-4-yl]-(4-methylpiperidin-1-yl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H27N3O2/c1-14-5-9-21(10-6-14)18(23)15-7-11-22(12-8-15)19(24)16-3-2-4-17(20)13-16/h2-4,13-15H,5-12,20H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KQPASWXGBSXGBY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(CC1)C(=O)C2CCN(CC2)C(=O)C3=CC(=CC=C3)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H27N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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[3-({4-[(4-Methylpiperidin-1-yl)carbonyl]piperidin-1-yl}carbonyl)phenyl]amine
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[3-({4-[(4-Methylpiperidin-1-yl)carbonyl]piperidin-1-yl}carbonyl)phenyl]amine
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[3-({4-[(4-Methylpiperidin-1-yl)carbonyl]piperidin-1-yl}carbonyl)phenyl]amine

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